molecular formula C15H19N3O3S2 B2462553 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol CAS No. 1396884-80-2

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No.: B2462553
CAS No.: 1396884-80-2
M. Wt: 353.46
InChI Key: OPKJNOBMFHZFAP-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a pyridinylsulfonyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the pyridinylsulfonyl group through sulfonylation reactions. The final step involves the coupling of the thiophene ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinylsulfonyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinylsulfonyl group can interact with active sites of enzymes, while the thiophene ring may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol: Lacks the thiophene ring, which may affect its biological activity.

    2-(4-(Pyridin-3-yl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol: Lacks the sulfonyl group, which may influence its reactivity and interactions.

Uniqueness

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to the presence of both the pyridinylsulfonyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKJNOBMFHZFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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